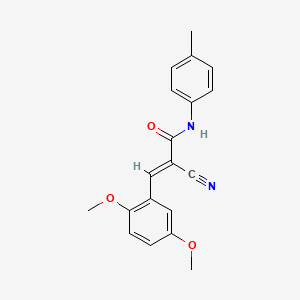![molecular formula C14H14N2O5S B2891979 N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428351-64-7](/img/structure/B2891979.png)
N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with a unique structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the following key steps:
Formation of the benzo[d]oxazole core: : This can be achieved through a cyclization reaction, where 2-aminophenol reacts with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfonamide group: : This step often involves the reaction of the benzo[d]oxazole with a sulfonyl chloride in the presence of a base such as triethylamine, which aids in the nucleophilic substitution.
Attachment of the furan-3-yl ethyl side chain: : This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, where a furan-3-yl boronic acid or halide is coupled with an appropriate ethyl-substituted precursor.
Industrial Production Methods
In industrial settings, the synthesis of this compound might be scaled up using continuous flow chemistry techniques to optimize yield and purity. This involves using automated systems to ensure precise control over reaction parameters, leading to more efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes several key reactions:
Oxidation: : The compound can be oxidized, particularly at the furan ring, leading to various oxidation products.
Reduction: : Reduction reactions can modify the oxazole and furan rings, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially involving the sulfonamide or furan moieties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.
Substitution: : Sulfonyl chlorides, boronic acids, halides under Suzuki or Heck coupling conditions.
Major Products
Depending on the specific reaction conditions, major products can include various oxidized forms, reduced derivatives, or substituted analogs with modifications primarily on the furan or oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules.
Biology
In biological research, this compound is studied for its potential bioactivity, such as antimicrobial, antiviral, or anti-inflammatory properties.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications, including drug discovery and development.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, typically involving the binding to specific enzymes or receptors. This binding can alter the activity of these molecular targets, leading to the observed biological effects. For example, if it shows antimicrobial properties, it might inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: : Compounds like 2-methylbenzo[d]oxazole.
Sulfonamide derivatives: : Compounds such as sulfanilamide.
Furan derivatives: : Compounds like furfural.
Uniqueness
N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
That's the gist of it. What did you think of the article?
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGKWAORRYRUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)

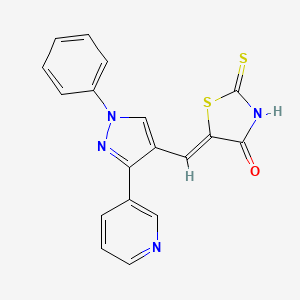
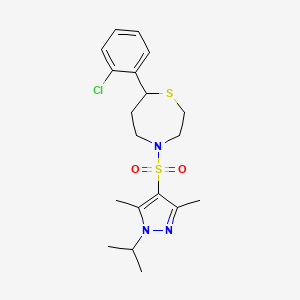
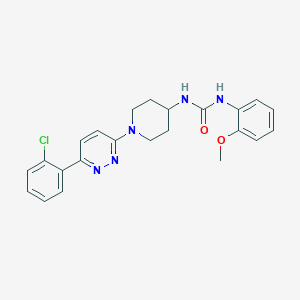
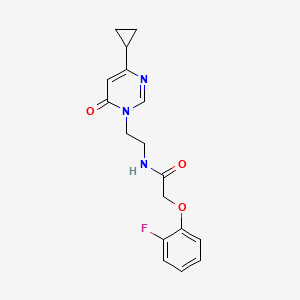
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)
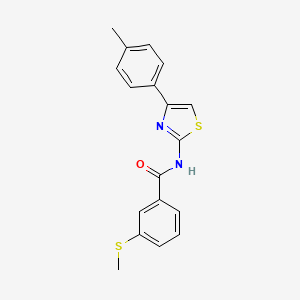
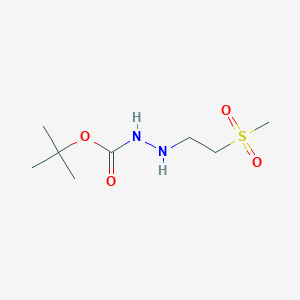

![(E)-2-(2-Chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethenesulfonamide](/img/structure/B2891911.png)
![ETHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE](/img/structure/B2891914.png)
![(3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2891916.png)
